molecular formula C16H18ClNO2S B10974649 N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10974649
M. Wt: 323.8 g/mol
InChI Key: JYBJDEDHNYYATJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methyl group on one phenyl ring and an isopropyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-4-ethylbenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-4-tert-butylbenzenesulfonamide

Uniqueness

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzene rings can also affect the compound’s properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-11(2)13-5-8-15(9-6-13)21(19,20)18-14-7-4-12(3)16(17)10-14/h4-11,18H,1-3H3

InChI Key

JYBJDEDHNYYATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)Cl

Origin of Product

United States

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